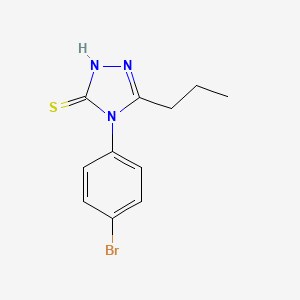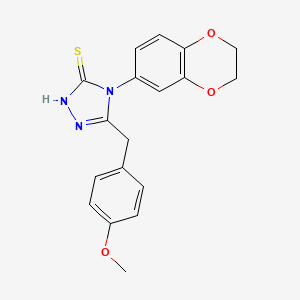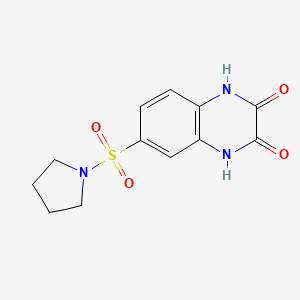
N-(4-fluorobenzyl)-N'-(4-isopropylphenyl)urea
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of urea derivatives, including N-(4-fluorobenzyl)-N'-(4-isopropylphenyl)urea, involves reactions between isocyanates and amines or reactions that utilize specific precursors to form the desired urea linkage. For example, a series of N,N′-disubstituted ureas containing polycyclic fragments, similar to the target compound, were synthesized with yields ranging from 27% to 73% by reacting 1-isocyanatoadamantan-4-one with fluoro- and chlorosubstituted anilines, showcasing the flexibility in the synthetic approaches for such compounds (Danilov et al., 2020).
Molecular Structure Analysis
The structure of urea derivatives plays a crucial role in their chemical behavior and potential applications. For example, N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea, while not identical, shares structural similarities with the target compound and was analyzed using X-ray crystallography, demonstrating the importance of intramolecular N–H···O hydrogen bonds in stabilizing the molecular structure (Song et al., 2008).
Chemical Reactions and Properties
The chemical reactions involving urea derivatives can be diverse, including photolabile reactions where derivatives of urea photolyze in aqueous solutions to release free urea. Such reactions are influenced by the substituents on the nitrogen atoms, showcasing the versatility of urea compounds in chemical transformations (Wieboldt et al., 2002).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular arrangement and intermolecular interactions. For instance, the study of the molecular and crystal structure of N,N′-bis-(3,5-di-tert-butyl-4-hydroxybenzyl)urea revealed the presence of intermolecular hydrogen bonds in its crystal and solutions, suggesting similar properties could be expected for N-(4-fluorobenzyl)-N'-(4-isopropylphenyl)urea (Nugumanova et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability, and functional group transformations, are key aspects of urea derivatives. For example, the synthesis and properties of 1,3-disubstituted ureas highlight the potential of such compounds as multitarget inhibitors, indicating the broad range of chemical properties and applications that can be expected from urea derivatives (Gladkikh et al., 2021).
Wissenschaftliche Forschungsanwendungen
Neuropeptide S Antagonist Activity
One significant application of compounds related to N-(4-fluorobenzyl)-N'-(4-isopropylphenyl)urea is in the development of Neuropeptide S (NPS) antagonists. A study by Zhang et al. (2008) on 1,1-diphenyl-hexahydro-oxazolo[3,4-a]pyrazin-3-ones, featuring a similar benzyl urea component, demonstrated potent antagonist activity against NPS. This activity is critical for regulating arousal and anxiety, indicating the potential therapeutic applications of such compounds in treating anxiety disorders (Zhang, Gilmour, Navarro, & Runyon, 2008).
Metal Organic Frameworks (MOFs)
Another research direction involves the self-assembly of tetrahedral cages using derivatives of N,N'-bis(4-aminobenzyl)urea, which play a pivotal role in forming metal-organic frameworks (MOFs) for encapsulating sulfate anions. Yi et al. (2012) successfully demonstrated this approach, highlighting the compound's utility in constructing complex, functional structures in materials science (Yi, Brega, Captain, & Kaifer, 2012).
Anti-Cancer Activity
Compounds structurally related to N-(4-fluorobenzyl)-N'-(4-isopropylphenyl)urea have been explored for their anti-tumour activities. Lokwani et al. (2011) conducted quantitative structure–activity relationship studies on benzyl urea derivatives to design new chemical entities with promising anti-cancer properties. Specifically, derivatives like 1-(2, 4-dimethylphenyl)-3, 3-dimethyl-1-(2-nitrobenzyl) urea showed significant anti-proliferative activity in various human cancer cell lines, illustrating the potential of these compounds in cancer therapy (Lokwani, Bhandari, Pujari, Shastri, Shelke, & Pawar, 2011).
Molecular Imaging Agents
In the field of molecular imaging, derivatives of N-(4-fluorobenzyl)-N'-(4-isopropylphenyl)urea have been developed as potential PET biomarkers for angiogenic processes, with a focus on VEGFR-2/PDGFR dual inhibitors. Ilovich et al. (2008) successfully labeled a representative inhibitor with fluorine-18, showcasing the compound's potential in imaging angiogenesis related to tumor growth and metastasis (Ilovich, Jacobson, Aviv, Litchi, Chisin, & Mishani, 2008).
Biomolecular Imaging
Additionally, the development of fluorogenic labels for biomolecular imaging uses derivatives of urea to enhance the specificity and sensitivity of imaging techniques. Lavis, Chao, and Raines (2006) introduced a latent fluorophore based on a urea-modified rhodamine derivative, enabling precise spatiotemporal resolution in imaging live human cells. This innovative approach could revolutionize the monitoring of biochemical and cellular processes in real-time (Lavis, Chao, & Raines, 2006).
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(4-propan-2-ylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O/c1-12(2)14-5-9-16(10-6-14)20-17(21)19-11-13-3-7-15(18)8-4-13/h3-10,12H,11H2,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINLSDONNRUKDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-N'-(4-isopropylphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl [6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4622611.png)

![5-{3-chloro-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4622623.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B4622626.png)

![3-[3-(2-chloro-4-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4622633.png)
![3-{[5-(5-bromo-2,4-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B4622641.png)
![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(2,5-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4622643.png)
![N-(2,6-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4622645.png)

![2-(3-methoxyphenyl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4622687.png)
![2-{[(3,4-dimethylphenyl)acetyl]amino}-N-isopropylbenzamide](/img/structure/B4622703.png)
![N,N-dibenzyl-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4622709.png)
